molecular formula C20H26N4O3S2 B2896105 (E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1251711-71-3

(E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2896105
CAS RN: 1251711-71-3
M. Wt: 434.57
InChI Key: BWZIHPREZXEOLV-AATRIKPKSA-N
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Description

(E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H26N4O3S2 and its molecular weight is 434.57. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

This compound's molecular interactions, particularly as an antagonist for specific receptors, have been explored in research focusing on its binding affinities and conformational analyses. For instance, studies on similar compounds have examined their interactions with cannabinoid receptors, utilizing molecular orbital methods for conformational analysis and developing pharmacophore models. Such research provides insights into the steric and electrostatic requirements for receptor binding and activity, paving the way for the design of receptor-specific drugs (Shim et al., 2002).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities, highlighting the potential of such compounds in addressing bacterial resistance and biofilm-associated infections. These hybrids demonstrated significant inhibitory activity against various bacterial strains, including MRSA and VRE, and were more effective in biofilm inhibition than reference drugs (Mekky & Sanad, 2020).

Anticancer Evaluation

The anticancer activity of polyfunctional substituted 1,3-thiazoles, a class of compounds related in structure to the target compound, was assessed against a range of cancer cell lines. Compounds with piperazine substituents showed promising results, highlighting the potential of incorporating such structural features into anticancer drug design (Turov, 2020).

Molecular Structure Investigations

Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has focused on their molecular structure, employing techniques like X-ray crystallography and DFT calculations. This work aids in understanding the intermolecular interactions and electronic properties critical for designing compounds with desired biological activities (Shawish et al., 2021).

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole N-Mannich bases have been synthesized and tested for their antimicrobial and anti-proliferative activities, showcasing the broad potential of such molecules in developing new therapeutic agents. These studies contribute to the exploration of novel compounds with significant biological effects, including broad-spectrum antibacterial activities and potent anti-proliferative activity against cancer cell lines (Al-Wahaibi et al., 2021).

properties

IUPAC Name

(E)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2/c1-15-20(16(2)24(21-15)17-7-13-29(26,27)14-17)23-10-8-22(9-11-23)19(25)6-5-18-4-3-12-28-18/h3-6,12,17H,7-11,13-14H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZIHPREZXEOLV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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